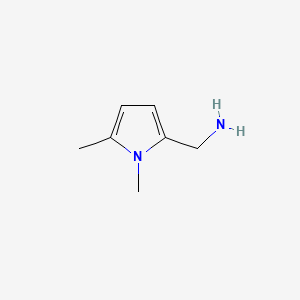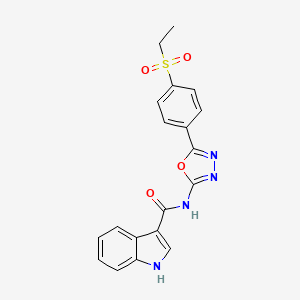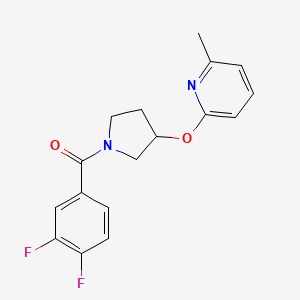
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a compound that belongs to a class of compounds known as benzophenone derivatives. It has been mentioned in a study related to the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 256–257 °C . The yield of the compound in a particular synthesis was reported to be 61% .科学的研究の応用
Synthesis and Biological Evaluation
One area of research involving related chemical structures focuses on the synthesis of novel heterocyclic compounds that exhibit significant biological activities. For example, compounds incorporating elements like oxazole, pyrazoline, and pyridine have been synthesized and tested for their anticancer and antimicrobial properties. The anticancer activity was evaluated against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing certain compounds with notable potency. Additionally, these compounds have shown promising results in vitro against various pathogenic bacterial and fungal strains, suggesting their potential as pharmaceutical agents to combat microbial resistance (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
Another study focused on the synthesis of oxime derivatives related to difluorophenyl compounds, which were evaluated for their in vitro antimicrobial activities. Some of these compounds displayed good antimicrobial efficacy against tested pathogenic bacterial and fungal strains, indicating their potential for further research and development into antimicrobial agents (Mallesha & Mohana, 2014).
Electro-Optic Materials
Research into electro-optic materials has also involved compounds with pyrrole and pyridine moieties. One study described the synthesis and application of pyrrole-based donor-acceptor chromophores for nonlinear optical/electro-optic purposes. These compounds were used to create monolayers and multilayers demonstrating significant electro-optic properties, underscoring their potential in developing advanced electro-optic devices and materials (Facchetti et al., 2003).
作用機序
Target of Action
The primary target of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is the Nrf2 protein . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
This compound acts as an activator of the Nrf2 protein . By activating Nrf2, the compound enhances the cellular defense mechanisms against oxidative stress .
Biochemical Pathways
The activation of Nrf2 by this compound affects the Nrf2-ARE signaling pathway . This pathway is responsible for the expression of various antioxidant and detoxifying enzymes, providing protection against oxidative stress . Additionally, the compound inhibits the activation of the NLRP3 inflammasome , a multiprotein complex involved in the production of pro-inflammatory cytokines .
Pharmacokinetics
It has been noted that the compound has abrain tissue targeting function , suggesting it may cross the blood-brain barrier and have good bioavailability in the brain.
Result of Action
The activation of Nrf2 and inhibition of the NLRP3 inflammasome by this compound result in protection against oxidative stress and inflammation . In experimental models, the compound has been shown to protect against MPTP-induced Parkinson’s disease and to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against oxidative damage .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the compound’s ability to inhibit the NLRP3 inflammasome is dependent on Nrf2 activation . This suggests that factors influencing Nrf2 activation, such as oxidative stress levels, could potentially influence the compound’s efficacy.
将来の方向性
The compound has been mentioned in a study related to the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their anti-fibrotic activities, and some of them showed promising results. This suggests that “(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” and similar compounds could be further explored for their potential biological activities.
生化学分析
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their function or activity .
Cellular Effects
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11-3-2-4-16(20-11)23-13-7-8-21(10-13)17(22)12-5-6-14(18)15(19)9-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGCHONMIYLZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
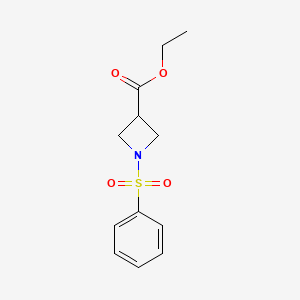
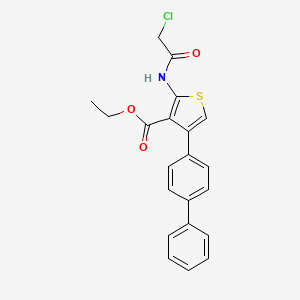

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
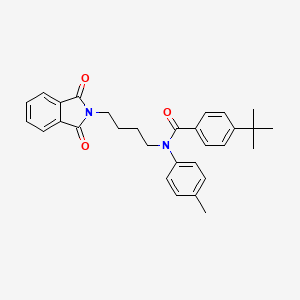
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
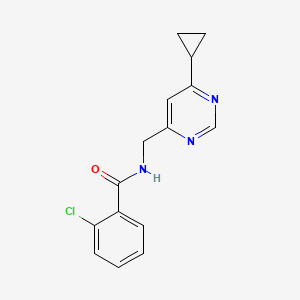
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2589436.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2589440.png)
